3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
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Overview
Description
3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride: is a chemical compound that features a sulfonyl fluoride group, a triphenylphosphoranyl group, and a chloro-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with triphenylphosphine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Chloro-4-methylbenzenesulfonyl chloride+Triphenylphosphine→3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis method, ensuring strict control over reaction conditions to maintain product purity and yield. This includes maintaining anhydrous conditions and using high-purity reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphorus atom in the triphenylphosphoranyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the compound, altering the oxidation state of the phosphorus atom.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology and Medicine:
Enzyme Inhibition: The sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases, making the compound useful in biochemical studies.
Drug Development:
Industry:
Material Science: The compound can be used in the development of advanced materials with specific chemical properties.
Chemical Manufacturing: It serves as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acid residues in proteins, particularly serine residues in enzymes. This results in the irreversible inhibition of enzyme activity.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 3-Chloro-4-methylbenzenesulfonyl chloride
- Triphenylphosphine derivatives
Uniqueness: 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a triphenylphosphoranyl group
Properties
CAS No. |
31362-37-5 |
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Molecular Formula |
C25H20ClFO2PS+ |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
(2-chloro-4-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-25-18-24(31(27,28)29)17-16-20(25)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1 |
InChI Key |
XWXRVSOVPRJNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)S(=O)(=O)F)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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